molecular formula C18H20ClNO6 B11153181 6-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid

6-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid

Cat. No.: B11153181
M. Wt: 381.8 g/mol
InChI Key: HLAOJUXNPHZMLA-UHFFFAOYSA-N
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Description

6-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its potential biological and pharmaceutical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid typically involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the treatment of 6-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate with acetic anhydride, followed by Fries rearrangement using AlCl3 as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using green solvents and catalysts, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

6-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, AlCl3, sodium azide, and potassium carbonate. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted coumarin derivatives .

Scientific Research Applications

6-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of 6-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of a coumarin core with additional functional groups allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C18H20ClNO6

Molecular Weight

381.8 g/mol

IUPAC Name

6-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C18H20ClNO6/c1-10-11-7-13(19)14(21)9-15(11)26-18(25)12(10)8-16(22)20-6-4-2-3-5-17(23)24/h7,9,21H,2-6,8H2,1H3,(H,20,22)(H,23,24)

InChI Key

HLAOJUXNPHZMLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

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